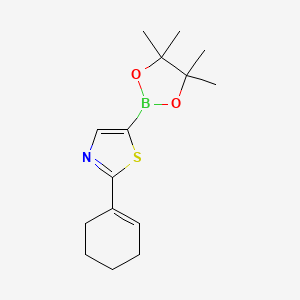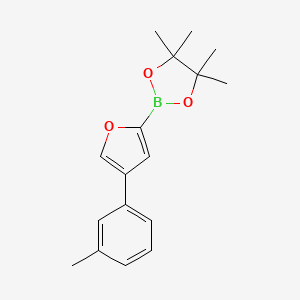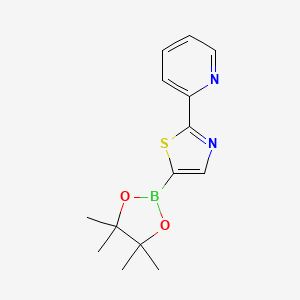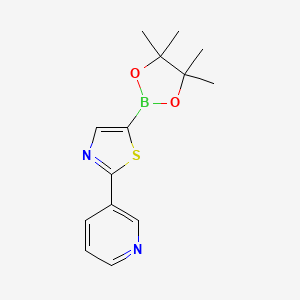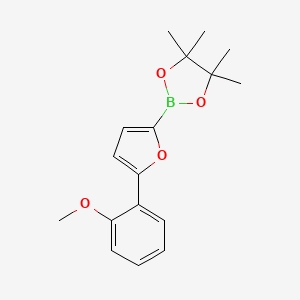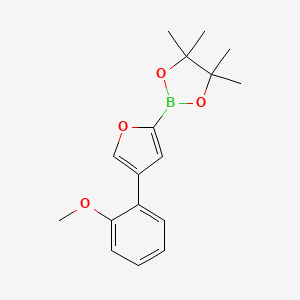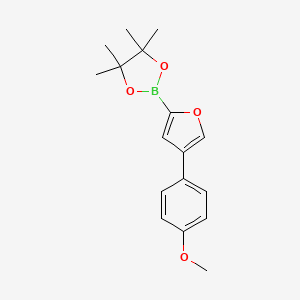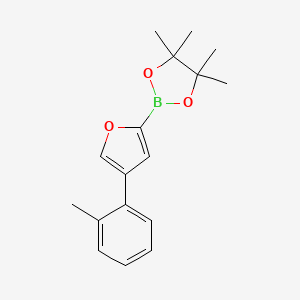
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester, also known as 4-Fluoro-2-furancarboxaldehyde pinacol boronate, is a boron-containing heterocyclic compound with a wide range of applications in organic synthesis. It is a versatile compound that can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. The compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the synthesis of other highly reactive compounds.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate has been used in a variety of scientific research applications. The compound has been used in the synthesis of various biologically active compounds, including drugs, agrochemicals, and polymers. It has also been used in the synthesis of dyes, catalysts, and other highly reactive compounds. In addition, the compound has been used in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate is based on its ability to react with a variety of organic compounds. The compound can react with aldehydes, ketones, and other organic compounds to form a variety of products. The reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate. Alternatively, the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate have not been extensively studied. However, studies have shown that the compound has the potential to interact with certain biological molecules, including proteins, enzymes, and hormones. In addition, the compound has been shown to have some antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. The compound is also highly stable and has a long shelf life. However, the compound is also highly reactive and can be toxic if not handled properly.
Direcciones Futuras
The potential applications of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate are numerous. Future research could focus on the development of more efficient methods of synthesis and the exploration of the compound’s potential uses in the synthesis of various biologically active compounds. In addition, further research could focus on the compound’s potential applications in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry. Finally, further research could focus on the biochemical and physiological effects of the compound and its potential to interact with certain biological molecules.
Métodos De Síntesis
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate can be synthesized by a variety of methods, including the reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. Alternatively, the compound can be synthesized by the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propiedades
IUPAC Name |
2-[4-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-11(10-19-14)12-7-5-6-8-13(12)18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUHLZNRBHYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





